1-Phenoxy-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

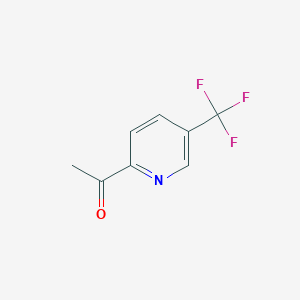

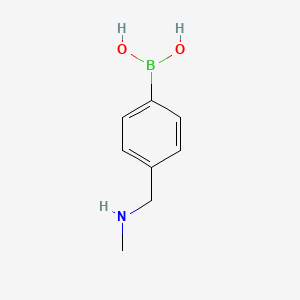

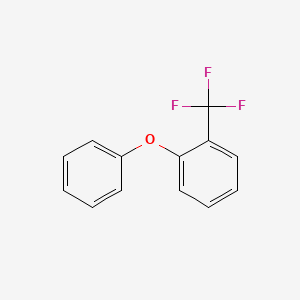

1-Phenoxy-2-(trifluoromethyl)benzene is a chemical compound that serves as an important intermediate in the synthesis of various medicinal and pesticide products. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further linked to another benzene ring through an oxygen atom (phenoxy group). This structure is significant in the field of organic chemistry due to its potential applications and the unique properties imparted by the trifluoromethyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3-trifluoromethyl phenol, which shares a similar trifluoromethyl benzene core, involves a multi-step process including nitration, reduction, diazotization, and hydrolysis. The optimization of this process has led to improvements in yield and purity . Additionally, compounds with phenoxycarbonyl and trifluoromethanesulfonate groups have been synthesized and identified, indicating the versatility of phenoxyl derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Phenoxy-2-(trifluoromethyl)benzene often exhibits interesting features. For example, a propeller-like structure with a significant dihedral angle was observed in the X-ray analysis of a tris(phenoxyl) radical, which suggests that the spatial arrangement of the phenoxyl groups can influence the electronic properties of the molecule .

Chemical Reactions Analysis

Chemical reactions involving phenoxyl and trifluoromethyl groups have been extensively studied. The chemiluminescence of phenoxycarbonyl acridinium cations, for instance, has been investigated, revealing insights into the reaction mechanisms and the factors affecting chemiluminescence efficiency . Moreover, the hydroxylation of benzene to phenol catalyzed by nickel complexes demonstrates the reactivity of benzene derivatives in the presence of hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives have been characterized in several studies. Fluorinated polyimides derived from related compounds exhibit high thermal stability, optical transparency, and moisture resistance, highlighting the impact of fluorination on material properties . Electrochemical properties of polymers based on aryl-substituted benzenes have also been explored, showing that the presence of hydroxy groups can enhance conductivity and stability .

科学的研究の応用

Advanced Material Synthesis

1-Phenoxy-2-(trifluoromethyl)benzene derivatives play a significant role in the synthesis of advanced materials, such as fluorinated polyetherimides and poly(ether imide)s. These materials exhibit high thermal stability, optical transparency, and low dielectric constants, making them ideal for various industrial applications, including electronics and aerospace. The synthesis and characterization of novel fluorine-containing polyetherimide from derivatives of 1-Phenoxy-2-(trifluoromethyl)benzene demonstrate its utility in enhancing material properties such as solubility, thermal stability, and moisture resistance (Yu Xin-hai, 2010); (Yu Liu et al., 2008).

Catalytic Applications

The compound is also integral to catalytic processes, particularly in the selective hydroxylation of benzene to phenol. This reaction is crucial for producing phenol, an essential chemical in the industry. Studies have shown that catalysts based on molecular sieves, and layered double hydroxides exhibit outstanding performances in the hydroxylation of benzene using hydrogen peroxide as the oxidant. Such catalytic methods offer a greener alternative to traditional processes by reducing energy consumption and avoiding harmful byproducts (Tao Jiang et al., 2013); (C. Antonyraj & K. Srinivasan, 2013).

Environmental and Green Chemistry

In the context of green chemistry, derivatives of 1-Phenoxy-2-(trifluoromethyl)benzene have been explored for their potential in environmental applications, such as the catalytic hydroxylation of benzene to phenol using more sustainable and less hazardous oxidants like hydrogen peroxide. This application underscores the role of such compounds in developing environmentally benign chemical processes, which align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents (Subhashree Mishra et al., 2020).

将来の方向性

The future directions for compounds like 1-Phenoxy-2-(trifluoromethyl)benzene could involve further exploration of their potential biological activities and applications in various industries . For instance, m-aryloxy phenols, which are similar to 1-Phenoxy-2-(trifluoromethyl)benzene, have been found to have potential applications as antioxidants, ultraviolet absorbers, and flame retardants .

特性

IUPAC Name |

1-phenoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMETWUJPGDWRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxy-2-(trifluoromethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)